molecular formula C17H14N2O5S B2797729 (3aS,6R)-2-(5-methoxy-1,3-benzothiazol-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1212194-86-9

(3aS,6R)-2-(5-methoxy-1,3-benzothiazol-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B2797729
CAS RN: 1212194-86-9
M. Wt: 358.37
InChI Key: ZTKYSQQEFVALOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6R)-2-(5-methoxy-1,3-benzothiazol-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.37. The purity is usually 95%.
BenchChem offers high-quality (3aS,6R)-2-(5-methoxy-1,3-benzothiazol-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,6R)-2-(5-methoxy-1,3-benzothiazol-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The research into the synthesis and structure of esterification products of related compounds demonstrates the chemical reactivity and potential applications of such molecules. For instance, the synthesis process involving the reaction of furfurylamines with maleic anhydride leading to complex derivatives has been documented. These studies reveal the formation of tautomeric mixtures and their esterification, which diastereospecifically leads to unexpected cleavage products, confirming the structures via X-ray structural analysis (Nadirova et al., 2019).

Antimicrobial Activity

The antimicrobial activity of new pyridine derivatives, including those related to the benzothiazole moiety, has been evaluated. These compounds show variable and modest activity against investigated strains of bacteria and fungi, indicating the potential of benzothiazole derivatives in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Fluorescence Properties

The fluorescence properties of benzo[c]coumarin carboxylic acids, including derivatives similar to the compound of interest, have been synthesized and characterized. These compounds exhibit excellent fluorescence in ethanol solution and the solid state, suggesting applications in materials science and fluorescence-based sensing technologies (Shi, Liang, & Zhang, 2017).

Aromatization and Synthesis Methodologies

Studies on the aromatization of IMDAF adducts in aqueous alkaline media propose a simple synthesis method for isoindoline-4-carboxylic acids, including those related to the chemical compound . This method offers advantages such as the absence of by-products, ease of isolation, and applicability to various substrates, highlighting its usefulness in synthetic organic chemistry (Zubkov et al., 2012).

properties

IUPAC Name

3-(5-methoxy-1,3-benzothiazol-2-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-23-8-2-3-11-9(6-8)18-16(25-11)19-7-17-5-4-10(24-17)12(15(21)22)13(17)14(19)20/h2-6,10,12-13H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKYSQQEFVALOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CC45C=CC(O4)C(C5C3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,6R)-2-(5-methoxy-1,3-benzothiazol-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.